

Refinement of patient stratification for AFM24 trials

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Compound of Interest

Compound Name: AFM24

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Technical Support Center: AFM24 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the refinement of patient stratification for **AFM24** clinical trials.

Frequently Asked Questions (FAQs) and Troubleshooting

Patient Stratification & Biomarker Analysis

Q1: What are the key biomarkers for stratifying patients for **AFM24** clinical trials?

A1: The primary biomarker for patient inclusion is the expression of Epidermal Growth Factor Receptor (EGFR) on tumor cells.[1][2] The mechanism of action of **AFM24** involves engaging the patient's own natural killer (NK) cells and macrophages via the CD16A receptor to target and eliminate EGFR-expressing tumor cells.[3][4] Therefore, assessment of both tumor EGFR expression and, in some contexts, peripheral NK cell characteristics is crucial.

Q2: What is the specific cutoff for EGFR positivity in **AFM24** trials?

A2: Patients are considered eligible if they have advanced or metastatic disease with positive immunohistochemical (IHC) staining for EGFR in >1% of tumor cells.[2]

Q3: How is EGFR expression quantitatively assessed?

A3: EGFR expression is quantitatively assessed using the H-score method on immunohistochemically stained tumor tissue. The H-score provides a continuous scale from 0 to 300, giving more weight to higher-intensity staining. A discriminatory threshold of an H-score ≥ 200 is often used to define "high" EGFR expression, while an H-score < 200 is considered "low" expression.

Immunohistochemistry (IHC) for EGFR Expression

Q4: We are observing weak or no staining in our EGFR IHC experiments. What could be the cause?

A4: Weak or no staining in EGFR IHC can arise from several factors:

- **Primary Antibody Issues:** The primary antibody concentration may be too low, or the antibody itself may have lost potency due to improper storage or multiple freeze-thaw cycles. Ensure the antibody is stored as recommended and consider titrating the antibody to find the optimal concentration.
- **Antigen Retrieval:** Inadequate antigen retrieval can prevent the primary antibody from accessing the EGFR epitope. Optimize the heat-induced epitope retrieval (HIER) method, including the buffer pH and heating time/temperature.
- **Tissue Fixation:** Over-fixation of the tissue can mask the antigen. If possible, reduce the fixation time.
- **Reagent Compatibility:** Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse monoclonal primary).

Q5: Our EGFR IHC slides show high background staining. How can we troubleshoot this?

A5: High background staining can obscure specific signals. Consider the following troubleshooting steps:

- **Blocking:** Inadequate blocking of non-specific binding sites is a common cause. Use a serum from the same species as the secondary antibody was raised in for blocking.

- **Antibody Concentration:** The primary or secondary antibody concentrations may be too high, leading to non-specific binding. Try reducing the antibody concentrations.
- **Endogenous Peroxidase Activity:** If using an HRP-based detection system, endogenous peroxidase activity in the tissue can cause background. Quench with a 3% H₂O₂ solution before primary antibody incubation.
- **Washing Steps:** Insufficient washing between steps can lead to residual reagents and high background. Ensure thorough washing with an appropriate buffer (e.g., TBS-Tween 20).

Flow Cytometry for CD16A Expression on NK Cells

Q6: What is the general gating strategy for identifying CD16A-positive NK cells by flow cytometry?

A6: A common strategy involves first gating on the lymphocyte population based on forward and side scatter (FSC/SSC). From the lymphocyte gate, T cells are excluded using a CD3-negative gate. NK cells are then identified based on the expression of CD56 and CD16. The main cytotoxic NK cell subset is CD56dimCD16pos.

Q7: We are seeing a low percentage of CD16A-positive NK cells in our samples. What could be the reason?

A7: A low percentage of CD16A+ NK cells could be due to several factors:

- **Sample Quality:** The quality of the peripheral blood mononuclear cell (PBMC) sample is critical. Delays in processing or improper storage can affect cell viability and marker expression.
- **Antibody Clone and Titration:** The choice of anti-CD16 antibody clone and its concentration are important. Ensure the antibody is properly titrated to achieve optimal signal-to-noise ratio.
- **Gating Strategy:** An incorrect gating strategy can lead to the exclusion of the target population. Review your gating to ensure you are accurately identifying the lymphocyte and NK cell populations.

- Patient-specific factors: Certain viral infections or chronic inflammatory conditions can alter the proportions of NK cell subsets.

Q8: What are some common pitfalls to avoid during flow cytometry for NK cell analysis?

A8: Common pitfalls include:

- Spectral Overlap: In multicolor flow cytometry, ensure proper compensation to correct for spectral overlap between different fluorochromes.
- Non-specific Antibody Binding: Use Fc receptor blocking agents to prevent non-specific binding of antibodies to Fc receptors on cells like monocytes.
- Viability Dyes: Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.

Data Presentation

Table 1: Patient Inclusion Criteria for **AFM24** Clinical Trials

Criteria	Description	Reference
Tumor Type	Advanced or metastatic solid tumors known to express EGFR. Specific cohorts have included non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and clear cell renal cell carcinoma (ccRCC).	
EGFR Expression	Positive immunohistochemical (IHC) staining for EGFR in >1% of tumor cells.	
Prior Therapy	Patients must have been previously treated with one or more lines of anticancer therapy and have documented radiological disease progression.	
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.	

Table 2: Quantitative Response Data from **AFM24** Clinical Trials

Patient Cohort	Treatment	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Reference
EGFR mutant NSCLC	AFM24 Monotherapy	13% (2 partial responses in 15 patients)	47% (5 stable disease in 15 patients)	
EGFR wild-type NSCLC	AFM24 + atezolizumab	1 confirmed complete response in 15 evaluable patients	73.3%	

Experimental Protocols

1. Immunohistochemistry (IHC) Protocol for EGFR Expression

This protocol provides a standardized method for the qualitative identification of EGFR protein in formalin-fixed, paraffin-embedded (FFPE) human tumor tissues.

Materials:

- FFPE tumor tissue sections (4-5 µm) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Mouse anti-human EGFR monoclonal antibody

- Secondary Antibody: HRP-conjugated goat anti-mouse IgG
- DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and incubating in a water bath or steamer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer (e.g., PBS or TBS).
- Blocking:
 - Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:

- Incubate slides with the primary EGFR antibody at the optimal dilution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer.
 - Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Detection:
 - Rinse slides with wash buffer.
 - Incubate with DAB substrate-chromogen solution until the desired stain intensity develops.
 - Rinse with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol series and clear in xylene.
 - Coverslip with mounting medium.

H-Score Calculation:

The H-score is calculated as follows: $H\text{-score} = [1 \times (\% \text{ cells } 1+) + 2 \times (\% \text{ cells } 2+) + 3 \times (\% \text{ cells } 3+)]$

- Staining Intensity:
 - 0: No staining
 - 1+: Weak staining
 - 2+: Moderate staining

- 3+: Strong staining

2. Flow Cytometry Protocol for CD16A Expression on Human NK Cells

This protocol describes a method for identifying and quantifying CD16A expression on peripheral blood NK cells.

Materials:

- Whole blood or isolated PBMCs
- FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies:
 - Anti-human CD3 (T-cell exclusion)
 - Anti-human CD56 (NK cell identification)
 - Anti-human CD16 (NK cell subsetting and target receptor)
 - Viability dye (e.g., 7-AAD or propidium iodide)
- Lysing solution (for whole blood)
- Flow cytometer

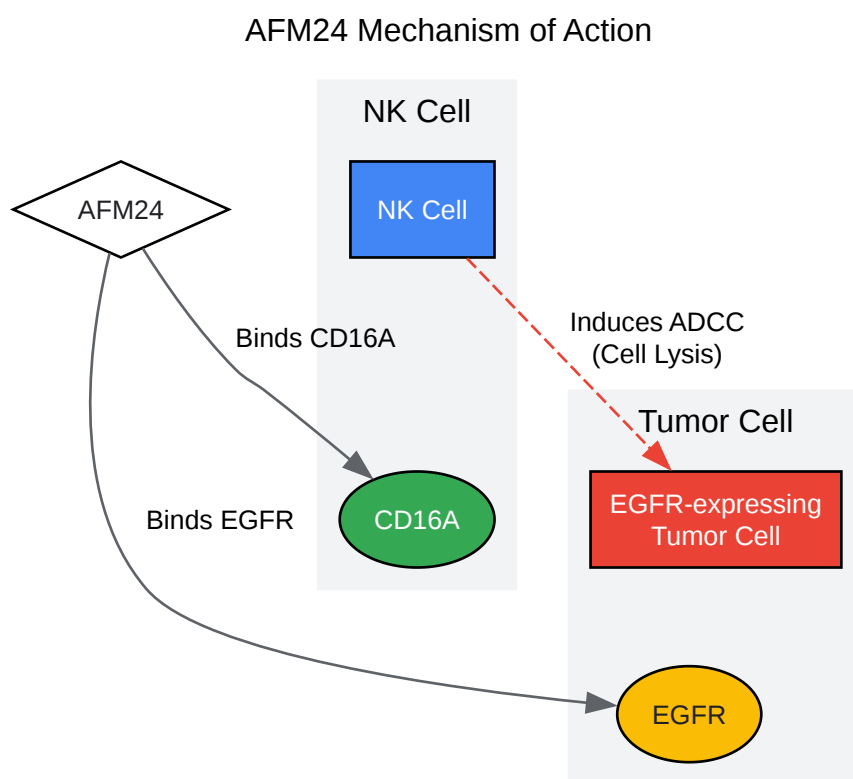
Procedure:

- Cell Preparation:
 - If using whole blood, collect in an appropriate anticoagulant tube (e.g., EDTA).
 - If using PBMCs, isolate via density gradient centrifugation (e.g., Ficoll-Paque).
- Staining:

- Add 50-100 μ L of whole blood or 1×10^6 PBMCs to a flow cytometry tube.
- Add Fc Block and incubate for 10 minutes at room temperature to block non-specific antibody binding.
- Add the cocktail of fluorochrome-conjugated antibodies (CD3, CD56, CD16) at pre-titrated optimal concentrations.
- Incubate for 20-30 minutes at 4°C in the dark.
- Lysis (for whole blood):
 - Add lysing solution according to the manufacturer's instructions to lyse red blood cells.
 - Incubate for the recommended time.
 - Centrifuge and wash the cells with FACS buffer.
- Washing (for PBMCs):
 - Add FACS buffer, centrifuge, and discard the supernatant. Repeat the wash step.
- Viability Staining:
 - Resuspend cells in FACS buffer.
 - Add the viability dye shortly before acquisition.
- Acquisition and Analysis:
 - Acquire events on a flow cytometer.
 - Analyze the data using appropriate software.
 - Gating Strategy:
 1. Gate on single cells.
 2. Gate on viable cells.

3. Gate on the lymphocyte population based on FSC and SSC.
4. From the lymphocyte gate, gate on CD3-negative cells.
5. From the CD3-negative population, analyze the expression of CD56 and CD16 to identify NK cell subsets (e.g., CD56dimCD16pos).

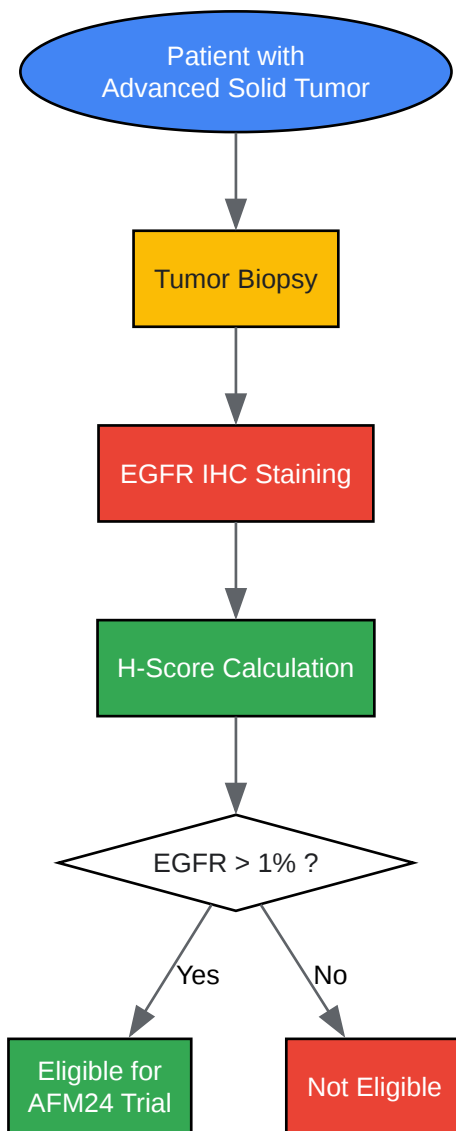
Visualizations

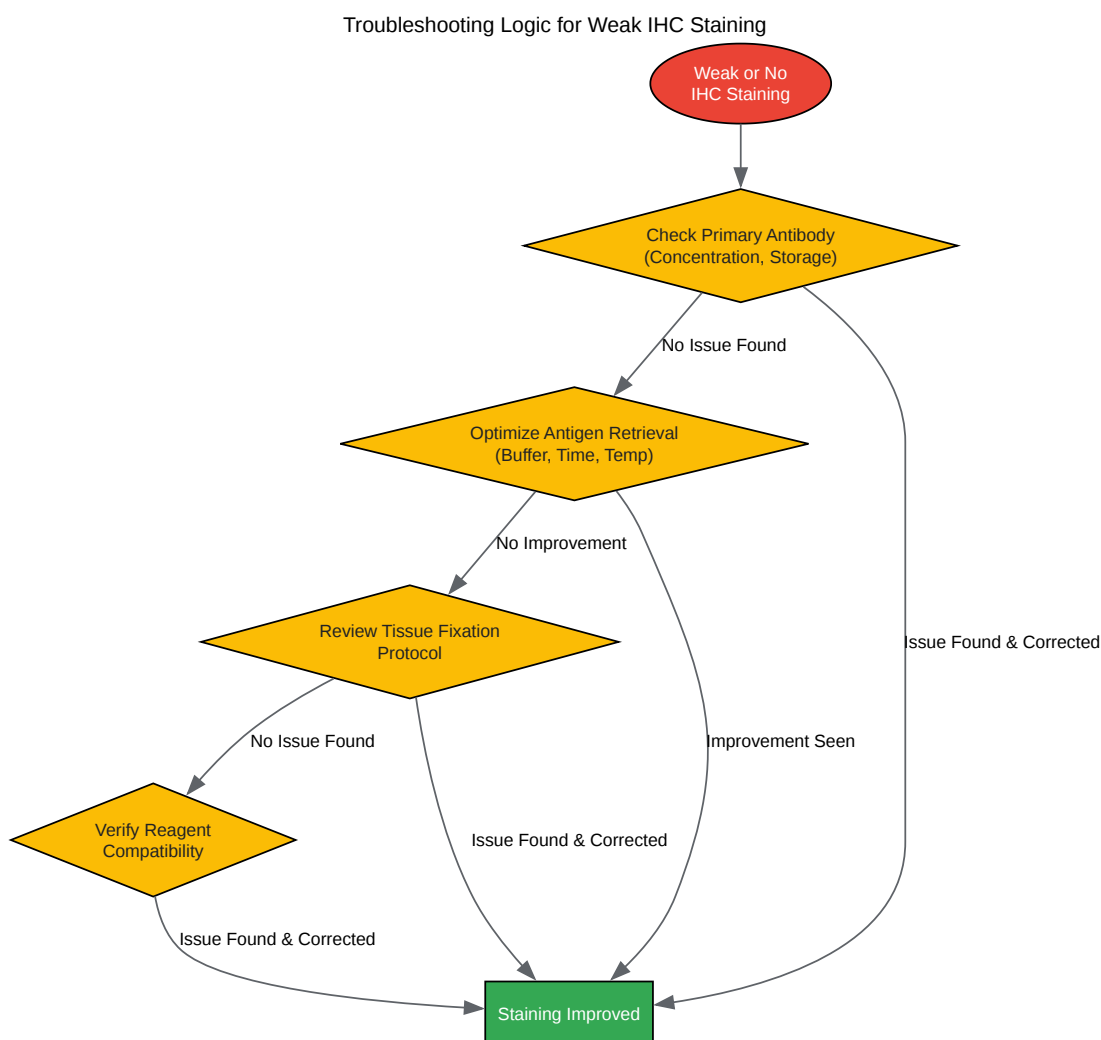


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Caption: **AFM24** simultaneously binds to EGFR on tumor cells and CD16A on NK cells, inducing Antibody-Dependent Cellular Cytotoxicity (ADCC).

Patient Stratification Workflow





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Ontario, CA 91761, United States

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